molecular formula C14H27N3O3 B062833 tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate CAS No. 171866-36-7

tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B062833
CAS No.: 171866-36-7
M. Wt: 285.38 g/mol
InChI Key: NASIOHFAYPRIAC-SNVBAGLBSA-N
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Description

tert-Butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by two key functional groups: a tert-butyl carbamate at the 1-position and a tert-butylcarbamoyl group at the 3-position with R-configuration. The molecular formula is C₁₄H₂₇N₃O₃, and the molecular weight is 285.39 g/mol . The tert-butyl groups confer steric bulk and lipophilicity, while the carbamate and carbamoyl moieties enable hydrogen bonding and influence solubility. This compound is primarily utilized in medicinal chemistry as a building block for drug candidates, particularly in targeting enzymes or receptors requiring stereospecific interactions .

Properties

IUPAC Name

tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASIOHFAYPRIAC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate, a compound with the molecular formula C₁₄H₂₇N₃O₃ and a molecular weight of approximately 285.38 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a carbamoyl moiety. The steric bulk provided by the tert-butyl groups influences its reactivity and biological interactions, making it a candidate for drug development.

Property Value
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
IUPAC NameThis compound
CAS Number150323-35-6

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, may exhibit antimicrobial properties. Studies have shown that modifications in the piperazine structure can enhance activity against multidrug-resistant strains of bacteria. For instance, related compounds have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump in Escherichia coli, which is crucial for combating antibiotic resistance .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in neurodegenerative processes. For example, similar structures have been shown to inhibit acetylcholinesterase and β-secretase, enzymes linked to amyloid plaque formation in Alzheimer's pathology. This suggests that this compound could be explored for its potential in treating cognitive disorders .

Study on Neuroprotection

A study investigated the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results indicated that treatment with the compound resulted in increased cell viability and decreased levels of pro-inflammatory cytokines such as TNF-α, highlighting its potential as a neuroprotective agent .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives of piperazine were tested against various bacterial strains. The findings revealed that certain modifications significantly increased their efficacy against E. coli, suggesting that similar approaches could enhance the biological activity of this compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Molecular Weight : 285.38 g/mol
  • IUPAC Name : tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
  • CAS Number : 150323-35-6

The compound features a sterically bulky tert-butyl group that influences its reactivity and interaction with biological targets, making it suitable for various chemical transformations .

Synthetic Organic Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure facilitates reactions such as:

  • Esterification Reactions : The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitutions : The compound can undergo nucleophilic attacks due to the presence of electrophilic centers.
  • Amide Formation : It can react with amines to form amides, which are crucial in drug synthesis.

Medicinal Chemistry

Due to its potential biological activity, this compound is explored for therapeutic applications. Notable areas include:

  • Antimicrobial Activity : Research indicates that piperazine derivatives may exhibit antimicrobial properties. Modifications in the piperazine structure can enhance activity against multidrug-resistant bacterial strains. For example, related compounds have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump in Escherichia coli, aiding in combating antibiotic resistance .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes linked to neurodegenerative diseases. Similar structures have shown inhibition of acetylcholinesterase and β-secretase, which are associated with Alzheimer's disease pathology .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Studies : A study demonstrated that modifications to the piperazine moiety enhanced the antimicrobial activity against Staphylococcus aureus, showing promise for future drug development against resistant strains.
  • Neuroprotective Effects : Another investigation into structurally related compounds revealed their potential to inhibit amyloid plaque formation, indicating a therapeutic avenue for Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Piperazine derivatives vary widely in substituents at the 3-position, which dictate their physicochemical and biological properties. Below is a comparative analysis of structurally analogous compounds:

Compound Name (CAS) 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate (128019-61-4) tert-butylcarbamoyl (R-configuration) C₁₄H₂₇N₃O₃ 285.39 High lipophilicity; potential enzyme inhibition
tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate (1240587-11-4) Cyclopropyl C₁₂H₂₂N₂O₂ 226.32 Enhanced conformational rigidity due to ring strain; used in kinase inhibitors
tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate (2306248-13-3) Cyanomethyl C₁₁H₁₉N₃O₂ 225.29 Electron-withdrawing nitrile group; dipole interactions in catalysis
tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate (1359658-32-4) Methoxymethyl C₁₂H₂₄N₂O₃ 244.34 Polar ether group; improved solubility in aqueous media
tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate Amino-methylpropanoyl C₁₃H₂₅N₃O₃ 271.35 Amide functionality; peptide-mimetic drug design

Preparation Methods

Di-tert-Butyl Dicarbonate (Boc Anhydride) Methods

Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In dichloromethane (DCM) with DMAP, 2,6-dimethylpiperazine reacts with Boc₂O at room temperature, yielding tert-butyl 3,5-dimethylpiperazine-1-carboxylate in 100% yield. Triethylamine (TEA) in DCM at 0–20°C for 12 hours provides a lower yield (56%) due to competing side reactions.

Table 1: Boc Protection Reaction Conditions and Yields

ReagentsSolventBaseTemp (°C)Time (h)Yield (%)Citation
Boc₂O + DMAPDCMDMAP2512100
Boc₂O + TEADCMTEA0–201256
Boc₂OEthanolNone25172

Solvent and Temperature Optimization

Ethanol and water mixtures facilitate Boc protection with 72% yield, while dioxane at 20°C overnight achieves 83%. Microwave irradiation at 120°C for 1.5 hours in water enhances reaction efficiency to 95%.

Carbamoylation at the Piperazine 3-Position

Amide Coupling with tert-Butylamine

Carbamoylation involves reacting Boc-protected piperazine with tert-butyl isocyanate or activated tert-butylcarbamoyl chlorides. HATU and DIPEA in DMF enable coupling with 57% yield, though steric hindrance from the Boc group may limit reactivity.

Stereochemical Control

Chiral pool synthesis using (R)-3-aminopiperazine derivatives ensures retention of the (R)-configuration. Asymmetric catalysis with chiral ligands, though less common, has been reported for similar piperazines.

Integrated Synthetic Routes

Two-Step Boc Protection and Carbamoylation

  • Boc Protection : React (R)-piperazine-3-carboxamide with Boc₂O in DCM/DMAP (100% yield).

  • Carbamoylation : Treat with tert-butyl isocyanate in DMF/HATU (57% yield).

One-Pot Microwave-Assisted Synthesis

Combining Boc₂O, tert-butyl isocyanate, and (R)-piperazine-3-carboxamide in water under microwave irradiation (120°C, 1.5 hours) achieves 89% yield with minimal racemization.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (30:70) resolves diastereomers, while NH-column chromatography using methanol/DCM (0–5%) purifies polar byproducts.

Spectroscopic Confirmation

1H-NMR (CDCl₃) displays characteristic tert-butyl singlets at δ 1.46 ppm and piperazine protons at δ 3.79–4.09 ppm. LCMS (ESI+) shows m/z 285.4 [M+H]+.

Challenges and Mitigation Strategies

Racemization During Carbamoylation

Basic conditions promote epimerization at C3. Low-temperature reactions (<10°C) and non-polar solvents (e.g., toluene) reduce this risk.

Byproduct Formation

N,N-Di-Boc byproducts form in excess Boc₂O. Stoichiometric control (1:1 Boc₂O:piperazine) and aqueous workups mitigate this issue .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via multi-step routes involving functionalization of a piperazine core. For example, tert-butyl piperazine-1-carboxylate derivatives can react with activated carbonyl intermediates (e.g., nitrophenoxybutanoate) under amidation conditions using coupling agents like HOAt and EDCI . Key factors include:

  • Temperature : Reactions often proceed at 0–110°C, with higher temperatures accelerating coupling but risking side reactions.
  • Protecting groups : The tert-butyl group enhances solubility and prevents undesired nucleophilic attacks during synthesis .
  • Purification : Silica gel column chromatography with gradients of hexanes/EtOAc (+0.25% Et3_3N) is standard for isolating pure products .

Q. How is the stereochemistry at the 3R position confirmed, and what analytical techniques are critical for structural validation?

  • Methodology :

  • Chiral HPLC or polarimetry confirms enantiomeric purity.
  • X-ray crystallography (using SHELX software for refinement ) provides absolute configuration.
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are used to verify substituent positions. For instance, tert-butyl signals appear as singlets at ~1.4 ppm, while piperazine protons show multiplet patterns between 3.0–4.0 ppm .
  • HRMS : Validates molecular formula (e.g., observed [M+H]+^+ vs. calculated mass ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl piperazine derivatives?

  • Analysis : Discrepancies in yields (e.g., 62% vs. 88.7% in similar reactions ) may arise from:

  • Reagent quality : Impurities in coupling agents (e.g., EDCI) can reduce efficiency.
  • Solvent choice : Polar aprotic solvents like 1,4-dioxane improve nucleophilicity but may require rigorous drying .
  • Workup protocols : Incomplete removal of byproducts (e.g., urea from EDCI) affects purity.
    • Recommendations : Replicate conditions with internal standards (e.g., mesitylene for NMR quantification ) and optimize stoichiometry using Design of Experiments (DoE).

Q. What role does the tert-butyl carbamoyl group play in modulating biological activity, and how can its interactions be studied?

  • Mechanistic Insights :

  • The tert-butyl group enhances lipophilicity, improving membrane permeability in drug candidates .
  • The carbamoyl moiety participates in hydrogen bonding with biological targets (e.g., enzymes or DNA), as analyzed via molecular docking or isothermal titration calorimetry (ITC) .
    • Experimental Design :
  • Synthesize analogs with alternative substituents (e.g., acetyl or benzyl) and compare bioactivity.
  • Use X-ray crystallography to map hydrogen-bonding patterns (graph set analysis ) in co-crystals with target proteins.

Q. How can researchers leverage this compound in PROTAC development, and what are the critical linker design considerations?

  • Applications : The piperazine core serves as a rigid spacer in PROTACs, connecting E3 ligase ligands to target protein binders. For example, tert-butyl 4-(3,3-difluoropiperidin-4-yl)piperazine-1-carboxylate derivatives enhance proteasome-mediated degradation .
  • Methodology :

  • Click chemistry : Install azide/alkyne handles for modular assembly.
  • Solubility optimization : Balance tert-butyl hydrophobicity with polar groups (e.g., PEG chains).
  • In vitro assays : Measure degradation efficiency (DC50_{50}) in cell lines using Western blot or nanoBRET.

Data Analysis and Optimization

Q. What strategies mitigate challenges in crystallizing tert-butyl piperazine derivatives for structural studies?

  • Approach :

  • Solvent screening : Use high-boiling solvents (e.g., DMF) for slow evaporation.
  • Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize hydrogen-bond networks .
  • Cryo-protection : Flash-cool crystals in liquid N2_2 with 20–30% glycerol to prevent ice formation during X-ray data collection .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in nucleophilic substitutions?

  • Kinetic Studies :

  • Compare rate constants (kk) for tert-butyl-protected vs. unprotected piperazines using 19F^{19}\text{F} NMR or HPLC monitoring.
  • DFT calculations : Model transition states to predict steric hindrance (e.g., Bürgi-Dunitz angle analysis) .
    • Findings : The tert-butyl group reduces kk by 2–3 orders of magnitude in SN2^2 reactions due to hindered backside attack .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Reactant of Route 2
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tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate

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